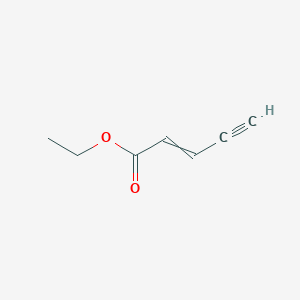

Ethyl pent-2-en-4-ynoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl pent-2-en-4-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-3-5-6-7(8)9-4-2/h1,5-6H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZIPXLMNOMOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696693 | |

| Record name | Ethyl pent-2-en-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51513-26-9 | |

| Record name | Ethyl pent-2-en-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl Pent 2 En 4 Ynoate and Its Congeners

Alkyne-Based Synthetic Routes

Alkyne precursors are fundamental to the construction of the enyne framework. Various strategies, including condensation reactions, cross-coupling, and conjugate addition, have been developed to leverage the reactivity of alkynes for the synthesis of enynoates.

Condensation reactions provide a direct method for forming the enyne carbon skeleton. The Knoevenagel condensation, for instance, can be employed to synthesize enyne derivatives. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group.

In a relevant example, (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid esters and amides have been synthesized through the Knoevenagel condensation of 3-phenylpropiolaldehyde with corresponding cyanoacetates or cyanoacetamides. ineosopen.orgresearchgate.net This reaction is often catalyzed by basic alumina (Al₂O₃), which serves as a heterogeneous catalyst, facilitating the reaction and minimizing side processes. ineosopen.orgresearchgate.net This approach can be adapted for the synthesis of Ethyl pent-2-en-4-ynoate by reacting propiolaldehyde with ethyl cyanoacetate or a related active methylene compound.

Table 1: Knoevenagel Condensation for Enyne Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| 3-Phenylpropiolaldehyde | Cyanoacetates | Basic Al₂O₃ | (E)-2-Cyano-5-phenylpent-2-en-4-ynoic acid esters ineosopen.orgresearchgate.net |

| 3-Phenylpropiolaldehyde | Cyanoacetamides | Basic Al₂O₃ | (E)-2-Cyano-5-phenylpent-2-en-4-ynoic acid amides ineosopen.orgresearchgate.net |

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively used in the synthesis of conjugated enynes. wikipedia.org These methods often employ transition metal catalysts, most notably palladium.

The palladium-catalyzed coupling of a terminal alkyne with a vinyl halide is a cornerstone of enyne synthesis. wikipedia.org This reaction allows for the direct formation of the C(sp)-C(sp²) bond characteristic of the enyne motif. The general reactivity trend for the halide component is I > Br > Cl. libretexts.org A variety of palladium catalysts and ligands can be used to facilitate this transformation, often in the presence of a copper co-catalyst and a base. A novel strategy for alkyne-alkyne cross-coupling has also been developed where ene-yne-ketones act as carbene precursors, coupling with terminal alkynes via a metal carbene migratory insertion process. rsc.orgresearchgate.net

The Sonogashira coupling is a specific and widely used palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It typically utilizes a palladium(0) catalyst, a copper(I) salt (such as CuI) as a co-catalyst, and an amine base. wikipedia.orglibretexts.orgyoutube.com The reaction proceeds through two interconnected catalytic cycles involving palladium and copper. libretexts.org The palladium cycle involves oxidative addition of the vinyl halide, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.orgyoutube.com

This method is highly effective for synthesizing enyne esters. For example, the synthesis of ethyl (2E)-5-phenylpent-2-en-4-ynoate has been achieved based on the Sonogashira reaction. researchgate.net The reaction can be performed under mild conditions and tolerates a wide range of functional groups. wikipedia.orgorganic-chemistry.org Copper-free versions of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.org

Table 2: Key Components of Sonogashira Coupling

| Component | Function | Common Examples |

|---|---|---|

| Palladium Catalyst | Main catalyst for C-C bond formation | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ libretexts.orgnih.gov |

| Copper Co-catalyst | Activates the alkyne | CuI libretexts.orgyoutube.com |

| Base | Forms the acetylide and neutralizes HX | Triethylamine, Diisopropylamine youtube.com |

| Substrates | Reactants | Terminal alkynes, Vinyl/Aryl halides wikipedia.orglibretexts.org |

A general and efficient palladium-catalyzed hydroalkynylation of allenes has been developed to produce (E)-1,3-enyne derivatives with high regio- and stereoselectivity. organic-chemistry.orgnih.govacs.org This catalytic system operates under mild conditions and is compatible with a broad range of substrates, particularly allenes that lack electron-biasing groups. nih.govacs.org

The proposed mechanism involves a Pd(0)/Pd(II) catalytic cycle. organic-chemistry.org The process begins with the oxidative addition of the alkyne to the palladium catalyst, forming a hydropalladium intermediate. organic-chemistry.org This is followed by a regioselective insertion into the allene (B1206475). The final step is a reductive elimination that releases the (E)-1,3-enyne product and regenerates the active Pd(0) catalyst. organic-chemistry.org Optimization studies have shown that Pd(OAc)₂ with a phosphine (B1218219) ligand in toluene is a highly effective catalytic system for this transformation. organic-chemistry.org

Nucleophilic conjugate addition, also known as 1,4-addition, is a key reaction for α,β-unsaturated carbonyl compounds. wikipedia.orglumenlearning.comlibretexts.org In this approach, a nucleophile attacks the β-carbon of the conjugated system. lumenlearning.comlibretexts.org For the synthesis of enynoates, this can involve the addition of an alkynyl nucleophile to a suitable α,β-unsaturated ester derivative.

The reaction mechanism involves the nucleophilic attack on the β-position, leading to the formation of a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation yields the saturated carbonyl compound. wikipedia.orglumenlearning.comlibretexts.org The success of conjugate addition over direct 1,2-addition to the carbonyl group often depends on the nature of the nucleophile. lumenlearning.comlibretexts.org Softer nucleophiles, such as organocuprates (Gilman reagents), preferentially undergo 1,4-addition. wikipedia.org Therefore, an alkynyl cuprate could potentially be used as the nucleophile to add to an appropriate α,β-alkenoate to form the precursor to an enynoate after an elimination step.

Cross-Coupling Strategies

Olefination-Dehydrohalogenation Pathways for Enyne Esters

Olefination-dehydrohalogenation represents a robust and efficient strategy for the synthesis of enyne esters. This two-step process typically involves the formation of a carbon-carbon double bond via an olefination reaction, followed by the elimination of a hydrogen halide to introduce the alkyne functionality.

A notable example of this pathway is the synthesis of ethyl (2E)-5-phenylpent-2-en-4-ynoate. researchgate.net This method begins with the iodination of cinnamaldehyde to produce (2Z)-2-iodo-3-phenylprop-2-enal. researchgate.net Subsequent olefination of this intermediate, followed by a dehydrohalogenation step, yields the desired enyne ester. researchgate.net The Knoevenagel condensation, a variant of olefination, has also been successfully employed for the synthesis of similar compounds, such as (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid esters, using basic alumina as a catalyst. ineosopen.orgresearchgate.net

The choice of olefination reaction can vary, with the Horner-Wadsworth-Emmons reaction being a common and effective method that often provides good control over the stereochemistry of the newly formed double bond. The subsequent dehydrohalogenation is typically achieved by treatment with a strong base, which abstracts a proton and facilitates the elimination of the halide to form the triple bond. youtube.com

Table 1: Representative Olefination-Dehydrohalogenation Reactions for Enyne Ester Synthesis

| Precursor | Olefination Reagent | Dehydrohalogenation Conditions | Product | Ref |

|---|---|---|---|---|

| (2Z)-2-Iodo-3-phenylprop-2-enal | Ethyl 2-(diethoxyphosphoryl)acetate | Strong base | Ethyl (2E)-5-phenylpent-2-en-4-ynoate | researchgate.net |

| 3-Phenylpropiolaldehyde | Alkyl cyanoacetate | Basic Al2O3 | (E)-2-Cyano-5-phenylpent-2-en-4-ynoic acid ester | ineosopen.orgresearchgate.net |

Catalytic Asymmetric Synthesis of Enyne Ester Derivatives

The development of catalytic asymmetric methods for the synthesis of enyne ester derivatives is of significant interest due to the importance of chiral molecules in various fields of chemistry. These methods aim to control the stereochemistry of the product, leading to the formation of a single enantiomer or diastereomer.

Enantioselective Reductive Coupling and C-C Bond Formation

Enantioselective reductive coupling reactions provide a powerful tool for the construction of chiral centers in molecules. In the context of enyne ester synthesis, these reactions can involve the coupling of an alkyne and a carbonyl compound in the presence of a chiral catalyst and a reducing agent. nih.gov

Rhodium-catalyzed reductive coupling of 1,3-enynes or 1,3-diynes with activated aldehydes or ketones, using hydrogen as the reductant, has been shown to produce chiral allylic alcohols with high enantioselectivity. nih.gov The mechanism often involves the formation of an oxametallacyclopentene intermediate. nih.gov Similarly, nickel-catalyzed reductive couplings of conjugated enynes with aldehydes and ketones can furnish dienyl allylic alcohols, although sometimes with more modest yields and enantioselectivities. nih.gov These chiral alcohol products can then be further functionalized to yield the desired enyne ester derivatives.

Table 2: Catalysts in Enantioselective Reductive Coupling for Chiral Building Blocks

| Catalyst System | Reactants | Product Type | Enantioselectivity (ee) | Ref |

|---|---|---|---|---|

| Rhodium with chiral ligand | 1,3-Enyne and activated aldehyde | Chiral allylic alcohol | High | nih.gov |

| Nickel with P-chiral ferrocenyl phosphine | Conjugated enyne and ketone | Dienyl allylic alcohol | Modest | nih.gov |

| Rhodium with chiral biphep-based ligand | Acetylene (B1199291) and N-arylsulfonyl imine | (Z)-Dienyl allylic amine | 93-98% | organic-chemistry.org |

Stereoselective Olefination Methods

Stereoselective olefination methods are crucial for controlling the geometry of the double bond in enyne esters. The E/Z configuration of the alkene moiety can significantly influence the properties and reactivity of the final compound.

While classical olefination reactions like the Wittig reaction can be modified for stereocontrol (e.g., the Schlosser modification for E-alkenes), other methods often provide more reliable stereoselectivity. organic-chemistry.org The Horner-Wadsworth-Emmons reaction, for instance, typically favors the formation of E-alkenes. Furthermore, the development of chiral catalysts for olefination reactions allows for the enantioselective synthesis of products with a stereogenic center. nih.gov An example includes the use of stereogenic-at-metal complexes in olefin metathesis to achieve high enantioselectivity. nih.gov The addition of chiral alcohols to ketenes has also been shown to produce enantiomerically enriched esters, a process that can be applied to the synthesis of chiral enyne ester precursors. nih.gov

Table 3: Comparison of Stereoselective Olefination Methods

| Method | Typical Stereoselectivity | Key Features | Ref |

|---|---|---|---|

| Horner-Wadsworth-Emmons | E-selective | Uses phosphonate esters; often high yields. | organic-chemistry.org |

| Julia-Lythgoe Olefination | E-selective | Involves phenyl sulfones; reliable for trans-alkenes. | organic-chemistry.org |

| Chiral Catalyst-controlled Metathesis | Enantioselective | Employs stereogenic metal complexes. | nih.gov |

Green Chemistry Approaches and Sustainable Synthesis Strategies

The principles of green chemistry are increasingly being applied to the synthesis of organic molecules, including enyne esters, to reduce environmental impact and improve sustainability.

Water-Mediated Palladium Catalysis

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. Palladium-catalyzed reactions are workhorses in organic synthesis, and adapting them to aqueous conditions is highly desirable. Water-mediated palladium-catalyzed C(sp2)-H activation and alkynylation have been successfully demonstrated, for example, in the synthesis of C2 alkynylindoles. researchgate.net This approach offers a sustainable alternative to traditional organic solvents. The development of palladium-catalyzed hydroalkynylation of allenes to produce (E)-1,3-enyne derivatives further highlights the versatility of palladium catalysis in synthesizing enyne structures under mild conditions. organic-chemistry.org While the direct synthesis of this compound in water may present challenges, the synthesis of key precursors or related enyne structures using this methodology is a promising green strategy.

Table 4: Advantages of Water-Mediated Palladium Catalysis

| Advantage | Description |

|---|---|

| Environmental | Water is a non-toxic, non-flammable, and abundant solvent. |

| Safety | Reduces the risks associated with volatile and flammable organic solvents. |

| Economic | Water is inexpensive compared to high-purity organic solvents. |

| Reactivity | In some cases, water can enhance reaction rates and selectivities. |

Catalytic Aerobic Oxidation in Enyne Ester Synthesis

Catalytic aerobic oxidation utilizes molecular oxygen from the air as the ultimate oxidant, producing water as the primary byproduct. nih.govdntb.gov.ua This approach is a green alternative to the use of stoichiometric and often hazardous oxidizing agents.

In the context of enyne ester synthesis, aerobic oxidation can be employed in several ways. For instance, the precursor alcohols for the esterification step can be synthesized via the aerobic oxidation of corresponding hydrocarbons. More directly, the oxidative esterification of alcohols can be achieved using aerobic oxidation. mdpi.com Furthermore, visible-light-enabled enantioselective cross-dehydrogenative coupling between certain N-heterocycles and alkynes using molecular oxygen as the sole oxidant has been reported. nih.govfrontiersin.org This demonstrates the potential for forming C-C bonds in enyne synthesis under green oxidative conditions. The development of catalysts that can facilitate the aerobic oxidation of alkynes to form functionalized products is an active area of research. researchgate.net

Table 5: Examples of Catalytic Aerobic Oxidation Systems

| Catalyst System | Transformation | Key Features | Ref |

|---|---|---|---|

| Co-N-Si/AC | Oxidative esterification of benzyl alcohols | Heterogeneous, reusable catalyst; mild conditions. | mdpi.com |

| Copper complex with chiral salen ligand | Cross dehydrogenative coupling of tetrahydroisoquinolines and alkynes | Visible-light enabled; high enantioselectivity. | nih.govfrontiersin.org |

| Vanadium complex | Kinetic resolution of α-hydroxycarboxylic esters | Uses molecular oxygen at ambient conditions. | nih.govfrontiersin.org |

Flow Chemistry Techniques for Continuous Enyne Ester Production

Continuous flow chemistry has revolutionized the synthesis of various organic compounds by offering superior control over reaction conditions compared to traditional batch methods. In a typical flow setup, reagents are continuously pumped through a network of tubing and reactors, allowing for precise manipulation of parameters such as temperature, pressure, and residence time. This high level of control often leads to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions.

The synthesis of enyne esters, such as this compound, can be effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgsynarchive.com This reaction typically involves the coupling of a vinyl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org

Principles of Flow Synthesis for Enyne Esters

Adapting the Sonogashira coupling for the synthesis of enyne esters to a continuous flow process involves several key considerations:

Reactor Design: The choice of reactor is critical and can range from simple coiled tubing to more sophisticated microreactors with enhanced mixing capabilities. The material of the reactor must be compatible with the reagents and solvents used.

Catalyst Immobilization: To facilitate catalyst recovery and reuse, a significant advantage of flow chemistry, heterogeneous catalysts are often employed. These can be packed into a column (packed-bed reactor) or coated onto the inner walls of the reactor. Both palladium and copper catalysts can be immobilized on various supports.

Solvent and Reagent Delivery: Precise and pulseless delivery of the reagent and solvent streams is achieved using high-performance liquid chromatography (HPLC) pumps or syringe pumps. This ensures a consistent stoichiometric ratio of reactants within the reactor.

Temperature and Pressure Control: The reactor is typically housed in a temperature-controlled environment, such as an oven or a heating block, to maintain the optimal reaction temperature. Back-pressure regulators can be used to operate the system at elevated pressures, allowing for the use of solvents above their normal boiling points. thalesnano.com

In-line Analysis and Purification: Modern flow chemistry setups can be integrated with in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry (MS), for real-time reaction monitoring and optimization. Subsequent purification steps can also be incorporated into the continuous flow path.

Research Findings in Continuous Enyne Ester Production

While specific literature detailing the continuous flow synthesis of this compound is limited, extensive research on the flow-based Sonogashira coupling of various vinyl halides and terminal alkynes provides a strong foundation for its feasibility.

Studies have demonstrated the successful use of packed-bed reactors containing immobilized palladium and copper catalysts for the synthesis of a range of aryl-substituted alkynes. thalesnano.com In these systems, a solution containing the aryl halide, terminal alkyne, and a base is continuously passed through the heated catalyst bed, resulting in high yields and excellent selectivity of the desired cross-coupled product.

The table below summarizes typical reaction parameters and outcomes for Sonogashira couplings performed in continuous flow systems, which can be extrapolated for the synthesis of this compound.

| Vinyl Halide | Terminal Alkyne | Catalyst System | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| Vinyl Bromide | Ethyl Propiolate | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 80 | 15 | High (anticipated) |

| (E)-1-Iodoprop-1-ene | Propyne | Immobilized Pd/C / CuI | Acetonitrile/Diisopropylamine | 100 | 10 | >95 |

| (Z)-1,2-Dichloroethene | Phenylacetylene | Pd(OAc)₂ / XPhos / CuI | N,N-Dimethylformamide | 90 | 20 | 85-95 |

The development of automated flow synthesis platforms further enhances the efficiency of producing enyne esters. organic-chemistry.org These systems can autonomously vary reaction parameters to rapidly identify optimal conditions and can be programmed to synthesize a library of different enyne ester analogs by sequentially introducing different starting materials. This high-throughput capability is invaluable for drug discovery and materials science research.

Reactivity and Mechanistic Investigations of Ethyl Pent 2 En 4 Ynoate and Conjugated Enyne Systems

Electrophilic and Nucleophilic Addition Reactions

The conjugated π-system of enynoates is susceptible to attack by both electrophiles and nucleophiles. The alkene and alkyne moieties present two potential sites for addition reactions, with the regioselectivity and stereoselectivity of these transformations being influenced by electronic effects, steric factors, and reaction conditions.

Stereoselective Addition Processes to Alkene and Alkyne Moieties

Addition reactions to the double and triple bonds of conjugated enynes can proceed with varying degrees of stereoselectivity. Common addition reactions include hydrogenation, halogenation, and hydrohalogenation. wou.edu

Hydrogenation: The reduction of the enyne system can be controlled to selectively target either the alkyne or both π-systems. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel typically leads to the complete saturation of both the double and triple bonds, yielding the corresponding alkane. byjus.com However, by employing poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), the reduction can be halted at the alkene stage. This process involves the syn-addition of hydrogen across the triple bond, stereoselectively forming a cis (Z)-alkene. youtube.com Conversely, dissolving metal reductions, for instance with sodium in liquid ammonia, result in the anti-addition of hydrogen to the alkyne, producing a trans (E)-alkene. youtube.com

Halogenation and Hydrohalogenation: The addition of halogens (e.g., Br₂, Cl₂) or hydrogen halides (e.g., HBr, HCl) can also occur at either the alkene or alkyne. universalclass.comscienceready.com.au These reactions typically proceed through electrophilic addition mechanisms. The addition of a hydrogen halide to an unsymmetrical alkyne generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms. wikipedia.org The stereochemistry of halogen addition to alkynes often results in an initial anti-addition, forming a trans-dihaloalkene. universalclass.com Further addition can lead to a tetrahaloalkane. scienceready.com.au The presence of the conjugated system in Ethyl pent-2-en-4-ynoate complicates simple predictions, as 1,4-addition across the enyne system can also occur.

The stereoselective synthesis of related conjugated enynes, such as fluoro enynes, has been achieved with high E-stereoselectivity using Julia-Kocienski reagents, demonstrating that specific methodologies can exert precise control over the geometry of the double bond. nih.govnih.govacs.org

Regioselective Addition of Nucleophiles to Enynoates

The electron-withdrawing nature of the ester group in this compound makes the conjugated system electron-deficient and thus an excellent Michael acceptor for nucleophilic conjugate addition. acs.org Nucleophiles can potentially attack at the β-position (C-3, adjacent to the ester) in a 1,4-addition, or at the δ-position (C-5, the terminal carbon of the alkyne) in a 1,6-addition.

The regioselectivity of this addition is governed by a combination of kinetic and thermodynamic control, as well as the nature of the nucleophile as described by Hard/Soft Acid/Base (HSAB) theory. youtube.comstackexchange.com

Kinetic vs. Thermodynamic Control: Nucleophilic addition to the double bond is often the kinetically favored pathway, meaning it is faster. stackexchange.comresearchgate.net In contrast, addition to the triple bond can be the thermodynamically favored pathway, leading to a more stable product. researchgate.net Reaction conditions such as temperature and reaction time can be manipulated to favor one product over the other. stackexchange.com

Hard and Soft Nucleophiles: According to HSAB theory, "hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to react at the harder electrophilic site, which is often the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). "Soft" nucleophiles (e.g., organocuprates, thiols) prefer to attack the softer electrophilic site, which in an extended conjugated system like an enynoate, is the terminal δ-carbon (1,6-addition). bham.ac.uk

Studies on conjugated enyne ketones have shown that the addition of secondary heterocyclic amines can be controlled by kinetic and thermodynamic factors to selectively yield addition at either the double or triple bond. researchgate.net Similarly, phase-transfer catalysis has been used for nucleophilic addition to electron-deficient enynes to synthesize functionalized pyrans. rsc.org

| Factor | Attack at β-position (Alkene) | Attack at δ-position (Alkyne) | Governing Principle |

|---|---|---|---|

| Control | Kinetic Product (Faster formation) | Thermodynamic Product (More stable) | Reaction conditions (low temp vs. high temp) stackexchange.com |

| Nucleophile Type | "Harder" Nucleophiles | "Softer" Nucleophiles (e.g., organocuprates) | Hard/Soft Acid/Base (HSAB) Theory bham.ac.uk |

Cycloaddition Chemistry

The dual functionality of the alkene and alkyne moieties within the conjugated system of this compound allows it to participate in a variety of cycloaddition reactions, providing powerful routes for the synthesis of complex cyclic structures. wiley-vch.decooper.edu

Diels-Alder Reactions of Conjugated Enyne Systems

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.orglibretexts.org Conjugated enynes like this compound can act as the dienophile component. The reaction can occur at either the double bond or the triple bond.

Research has shown that for dienophiles containing linked enyne sites with activating groups, the Diels-Alder reaction often occurs specifically at the acetylenic (alkyne) center. nih.govacs.org Furthermore, the regiochemical outcome of the cycloaddition can be dictated by the activating group on the olefinic portion of the molecule. nih.govacs.org The electron-withdrawing ester group on this compound makes it an activated dienophile, favoring the reaction. organic-chemistry.org When the alkyne acts as the dienophile, the initial product is a 1,4-cyclohexadiene (B1204751) derivative. ucalgary.ca

Other Cycloaddition Pathways for Complex Structure Formation

Beyond the classic Diels-Alder reaction, conjugated enynes are valuable substrates for other cycloaddition pathways.

[2+2] Cycloadditions: The formation of four-membered rings can be achieved through [2+2] cycloadditions. While thermally forbidden, these reactions can be promoted photochemically or through transition-metal catalysis. acs.org Visible-light photocatalysis has been utilized for alkyne-alkene [2+2] cycloadditions to synthesize diverse cyclobutenes. nih.gov Nickel-catalyzed intermolecular [2+2] cycloadditions of conjugated enynes with various alkenes have been developed, yielding cyclobutene (B1205218) derivatives with high chemo- and regioselectivity. acs.org

[4+2] Cycloadditions (Enyne as the 4π Component): In certain cases, the conjugated enyne system can itself act as the 4π-electron component in a [4+2] cycloaddition. Intramolecular cycloadditions of benzynes with conjugated enynes have been shown to produce highly condensed polycyclic aromatic compounds. nih.gov Theoretical and experimental evidence also supports the existence of thermally activated [2+4] cycloadditions where an enyne acts as the four-electron component, proceeding through strained cyclic cumulene intermediates. acs.org

Enyne Metathesis: This reaction involves the reorganization of the double and triple bonds, catalyzed by metal carbenes (e.g., ruthenium-based catalysts). nih.govwikipedia.org Ring-closing enyne metathesis (RCEYM) is a powerful method for synthesizing cyclic compounds containing a 1,3-diene moiety. wikipedia.orgorganic-chemistry.org The reaction is driven by the formation of the thermodynamically stable conjugated diene product. wikipedia.org

| Reaction Type | Role of Enyne | Product Type | Reference |

|---|---|---|---|

| Diels-Alder | Dienophile (2π component) | Cyclohexene or 1,4-Cyclohexadiene | organic-chemistry.orgnih.govacs.org |

| [2+2] Cycloaddition | Alkene or Alkyne component | Cyclobutene derivative | acs.orgnih.gov |

| [4+2] Cycloaddition | Diene (4π component) | Condensed Polycyclic Systems | nih.govacs.org |

| Enyne Metathesis | Substrate for rearrangement | Cyclic 1,3-Diene | wikipedia.orgorganic-chemistry.org |

Oxidation and Reduction Transformations

The alkene and alkyne functional groups in this compound can be selectively oxidized or reduced to access a variety of other functional groups.

Reduction: As discussed in section 3.1.1, catalytic hydrogenation provides a route to selectively reduce the alkyne to a cis-alkene (using Lindlar's catalyst) or a trans-alkene (using Na/NH₃), or to fully reduce both π-systems to the corresponding saturated ester. youtube.com The 1,4-reduction of the conjugated system, which reduces the carbon-carbon double bond while leaving the carbonyl group intact, can be achieved with specific reagents. organic-chemistry.org For example, a combination of indium(III) chloride and sodium borohydride (B1222165) has been shown to selectively reduce the C=C bond in conjugated alkenes. researchgate.net

Oxidation: Oxidative cleavage of the π-systems can be accomplished using strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com Ozonolysis of an internal alkyne typically yields two carboxylic acids upon oxidative workup. For a terminal alkyne, the products are a carboxylic acid and carbon dioxide. masterorganicchemistry.com The alkene can also be cleaved under these conditions. Hydroboration-oxidation of the alkyne moiety offers a route to synthesize carbonyl compounds. The reaction with borane (B79455) followed by oxidation with hydrogen peroxide in base initially forms an enol, which then tautomerizes to the more stable keto form, yielding a ketone or, for a terminal alkyne, an aldehyde. youtube.com

| Transformation | Reagent(s) | Functional Group Targeted | Product | Reference |

|---|---|---|---|---|

| Reduction | H₂, Lindlar's Catalyst | Alkyne | cis-Alkene | youtube.com |

| Reduction | Na, NH₃ (l) | Alkyne | trans-Alkene | youtube.com |

| Reduction | H₂, Pd/C | Alkyne and Alkene | Alkane | byjus.com |

| Oxidation | 1. O₃; 2. H₂O₂ or Zn/H₂O | Alkyne and Alkene | Carboxylic Acids, CO₂ | masterorganicchemistry.com |

| Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Alkyne | Ketone or Aldehyde | youtube.com |

Selective Oxidation of Enyne Functionalities

The selective oxidation of conjugated enynes such as this compound presents a significant challenge due to the presence of two distinct and reactive unsaturated functionalities. The outcome of the oxidation is highly dependent on the reagents and reaction conditions employed, allowing for the targeted modification of either the alkene or the alkyne.

One of the most studied selective oxidation reactions of conjugated enynes is epoxidation. The electron-rich double bond is generally more susceptible to electrophilic attack by peroxy acids or other epoxidizing agents compared to the less nucleophilic triple bond. This inherent difference in reactivity allows for the selective formation of enyne epoxides. For instance, the epoxidation of conjugated cis-enynes can be achieved with high chemo- and enantioselectivity using glucose-derived ketones as catalysts in the presence of Oxone as the oxidant. organic-chemistry.org This method leads to the formation of cis-propargyl epoxides in high enantiomeric excess. organic-chemistry.org The stereochemical outcome is believed to be influenced by the interaction between the alkyne substrate and the oxazolidinone moiety of the catalyst. organic-chemistry.org

Another approach to the selective monoepoxidation of conjugated dienes, which are structurally related to enynes, involves the use of methyltrioxorhenium (MTO) complexed with pyridine (B92270) as a catalyst and hydrogen peroxide as the oxidant. acs.org This system has proven effective for the regioselective epoxidation of conjugated di- and trienes at or below room temperature. acs.org The site of epoxidation is influenced by factors such as olefin substitution, geometry (Z vs. E), and the presence of adjacent electron-withdrawing groups. acs.org While this method has been primarily applied to dienes, the principles can be extended to the selective oxidation of the double bond in conjugated enynes.

The oxidative cleavage of the alkyne moiety in enynes is a more challenging transformation but can be achieved under specific conditions. A review of oxidative cleavage of alkynes highlights various methods, some of which could be applied to enyne systems. researchgate.netarkat-usa.org For example, gold catalysts have been shown to cleave the triple bond of enyne substrates. researchgate.net

Table 1: Representative Examples of Selective Oxidation of Conjugated Enyne Analogs

| Substrate Analogue | Oxidizing Agent/Catalyst | Major Product | Reference |

|---|---|---|---|

| Conjugated cis-enyne | Oxone / Glucose-derived ketone | cis-Propargyl epoxide | organic-chemistry.org |

| Conjugated diene | H₂O₂ / MTO, Pyridine | Allylic epoxide | acs.org |

Asymmetric Hydrogenation and Other Reductive Processes

The selective reduction of one of the two unsaturated functionalities in this compound offers a route to various valuable synthetic intermediates. Asymmetric hydrogenation, in particular, allows for the stereocontrolled reduction of the double bond to introduce a chiral center.

The asymmetric hydrogenation of α,β-unsaturated esters is a well-established transformation. princeton.edunih.gov Nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated esters has been achieved with high activity and enantioselectivity using phosphine-nickel catalysts. princeton.edunih.gov Mechanistic studies suggest that the activation of molecular hydrogen by a nickel complex is the turnover-limiting step, followed by conjugate addition of a nickel hydride and subsequent protonation. princeton.edu While this has been demonstrated on various α,β-unsaturated esters, its application to substrates also containing an alkyne, like this compound, would depend on the chemoselectivity of the catalyst.

Enoate reductases are enzymes that perform the NAD(P)H-dependent asymmetric bioreduction of activated carbon-carbon double bonds. researchgate.net These biocatalysts are highly selective for the reduction of the double bond in α,β-unsaturated carbonyl compounds, leaving other functional groups, including alkynes, intact. This makes them potentially ideal catalysts for the selective reduction of the alkene moiety in this compound.

The asymmetric transfer hydrogenation of unsaturated ketones has been studied in detail, and the factors influencing 1,4- versus 1,2-regioselectivity have been explored. researchgate.net In substrates containing both an alkene and an alkyne flanking a ketone, it has been shown that the double bond can be selectively reduced while leaving the triple bond intact. researchgate.net This selectivity is influenced by the electronic properties of the substrate and the nature of the catalyst. researchgate.net

Table 2: Catalytic Systems for Asymmetric Reduction of α,β-Unsaturated Esters and Related Compounds

| Substrate Type | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Esters | Phosphine-Nickel | Saturated Ester | High activity and enantioselectivity | princeton.edunih.gov |

| α,β-Unsaturated Carbonyls | Enoate Reductases | Saturated Carbonyl | High chemoselectivity for C=C bond | researchgate.net |

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a vast toolbox for the functionalization of conjugated enynes like this compound. nih.gov Palladium, in particular, has been extensively used to catalyze a wide array of transformations involving these substrates. researchgate.net

Palladium-Catalyzed Reactions

Palladium catalysts are highly versatile for activating and promoting reactions of conjugated enynes, leading to the formation of complex molecular architectures. nih.govresearchgate.net

Chemodivergent reactions allow for the synthesis of different products from the same starting materials by simply changing the catalyst or reaction conditions. nih.gov A chemodivergent protocol for the hydroalkenoxylation of 1,3-enynes with ketoesters has been developed using palladium catalysis. acs.org By selecting different palladium catalysts and ligands, it is possible to control the regioselectivity of the cyclization to achieve either 5-exo-trig or 6-endo-trig hydroalkenoxylation, leading to the formation of polysubstituted hydrofurans and hydropyrans, respectively. acs.org This strategy relies on a tandem hydroalkylation and hydroalkenoxylation process where the enol of the ketoester acts as an O-nucleophile. acs.org

Table 3: Ligand-Controlled Chemodivergent Hydroalkenoxylation of 1,3-Enynes

| Catalyst/Ligand | Cyclization Mode | Product | Reference |

|---|---|---|---|

| Pd catalyst with Ligand A | 5-exo-trig | Polysubstituted hydrofuran | acs.org |

Palladium-catalyzed carbonylative cyclization is a powerful method for the construction of heterocyclic and carbocyclic ring systems. purdue.edunih.govacs.orgnih.govrsc.org This reaction involves the insertion of carbon monoxide into a carbon-palladium bond, followed by an intramolecular cyclization. For conjugated enynes, this can lead to the formation of various cyclic structures. For example, the palladium-catalyzed aminocarbonylative cyclization of 1-alkynyl-2-iodo-d-glucals, which are complex enyne derivatives, has been reported to produce glycosides fused to pyridinones. nih.govnih.gov This reaction proceeds via a tandem palladium aminocarbonylation followed by a palladium-catalyzed endo-dig cyclization. nih.govnih.gov While this example is on a more complex substrate, the fundamental reactivity principles are applicable to simpler enynes like this compound, which could potentially undergo similar cyclizations with appropriate tethered nucleophiles.

Conjugated enyne epoxides, which can be synthesized from this compound as described in section 3.3.1, are versatile intermediates for further palladium-catalyzed transformations. The palladium-catalyzed reactions of steroidal α,β-epoxy vinyl triflates have been described, where the oxidative insertion of Pd(0) into the C-O bond of the triflate is a key step. mdpi.com This generates a vinylpalladium intermediate that can undergo further reactions. mdpi.com Although this study focuses on vinyl triflates, similar reactivity can be envisioned for the epoxide ring opening of conjugated enyne epoxides. A palladium-catalyzed intermolecular Heck-type reaction of epoxides has also been reported, providing a method for carbon-carbon bond formation. organic-chemistry.org

Rhodium-Catalyzed Reactions

Rhodium catalysts are well-established for their ability to effect a wide range of organic transformations, including asymmetric hydrogenations and C-H functionalization reactions. In the context of conjugated enynes like this compound, rhodium catalysis offers pathways to chiral saturated esters and complex cyclic structures.

Asymmetric Hydrogenation with Chiral Catalysts

The asymmetric hydrogenation of α,β-unsaturated carbonyl compounds is a powerful method for the synthesis of chiral molecules. rsc.org While specific studies on the asymmetric hydrogenation of this compound are not extensively documented, the reactivity of similar conjugated systems provides a strong indication of the expected outcome. The presence of the electron-withdrawing ester group activates the double bond for hydrogenation. Chiral rhodium complexes, typically featuring bidentate phosphine (B1218219) ligands, are known to catalyze the enantioselective reduction of such substrates with high efficiency and stereocontrol. nih.govnih.gov

For instance, the rhodium-catalyzed asymmetric hydrogenation of unprotected β-enamine phosphonates has been shown to proceed with good enantioselectivities (80%–86% ee) and high conversions (>99%). rsc.org Similarly, excellent enantioselectivities (up to 99% ee) have been achieved in the hydrogenation of 2-pyridine ketones using rhodium catalysts. nih.gov Based on these precedents, it is anticipated that the rhodium-catalyzed asymmetric hydrogenation of this compound would selectively reduce the carbon-carbon double bond, leaving the alkyne moiety intact, to produce ethyl pent-4-ynoate (B8414991) with a high degree of enantiomeric excess. The choice of chiral ligand would be crucial in determining the stereochemical outcome of the reaction.

Table 1: Expected Outcome of Rhodium-Catalyzed Asymmetric Hydrogenation of this compound

| Entry | Chiral Ligand (Hypothetical) | Product | Expected Enantiomeric Excess (ee) |

| 1 | (R)-BINAP | (R)-Ethyl pent-4-ynoate | High |

| 2 | (S)-Phos | (S)-Ethyl pent-4-ynoate | High |

Divergent C-H Functionalization with Enynes

Rhodium-catalyzed C-H functionalization reactions have emerged as a powerful tool for the construction of complex molecular architectures. nih.govrsc.org The reaction of enynes with various coupling partners under rhodium catalysis can lead to a variety of cyclic and acyclic products, often with a high degree of regio- and stereoselectivity. The term "divergent" refers to the ability to steer the reaction towards different products by tuning the reaction conditions, such as the catalyst, ligand, or additives.

In the context of this compound, rhodium-catalyzed C-H functionalization could involve the activation of a C-H bond in a coupling partner, which then adds across the alkyne or alkene moiety of the enyne. The outcome of the reaction would be highly dependent on the nature of the rhodium catalyst and the directing group on the C-H activation substrate. For example, rhodium(I)-catalyzed intramolecular annulations between cyclobutanones and 1,5-enynes have been shown to exhibit divergent reactivity based on the choice of ligand, leading to different complex C(sp3)-rich scaffolds. nih.gov While specific examples with this compound are scarce, the general principles of rhodium-catalyzed C-H activation suggest that it could be a valuable substrate for the synthesis of novel heterocyclic and carbocyclic compounds. researchgate.net

Gold-Catalyzed Cycloisomerization Reactions of Enynoates

Gold catalysts, particularly gold(I) complexes, have shown remarkable reactivity in the cycloisomerization of enynes, providing access to a wide range of carbo- and heterocyclic scaffolds. monash.edunih.gov The strong Lewis acidity and carbophilicity of gold catalysts enable the activation of the alkyne moiety towards intramolecular nucleophilic attack by the alkene.

A study on the gold(I)-catalyzed cycloisomerization of 5-(ethynylamino)pent-2-yn-1-yl esters, a system structurally similar to this compound, demonstrates the potential of this methodology. monash.edunih.gov In this work, a formal [4+2] cycloaddition was observed, leading to the efficient synthesis of 1,2,3,5-tetrahydrobenzo[g]quinolines. The reaction proceeds under mild conditions and is tolerant of a variety of functional groups on the substrates. monash.edu The yields of the cycloisomerization products were generally good, ranging from 32% to 89%. monash.edu

Table 2: Gold(I)-Catalyzed Cycloisomerization of 5-(Ethynylamino)pent-2-yn-1-yl Esters

| Substrate | Product | Yield (%) |

| 4b | 5b | 64 |

| 4c | 5c | 62 |

| 4p | 5p | 46 |

| 4q | 5q | 83 |

| 4r | 5r | 75 |

| 4s | 5s | 78 |

| 4t | 5t | 81 |

| 4u | 5u | 79 |

| 4v | 5v | 65 |

Data sourced from a study on the gold(I)-catalyzed formal [4+2] cycloaddition of 5-(ethynylamino)pent-2-yn-1-yl esters. monash.edu

The proposed mechanism involves the gold-catalyzed formation of an allenic ester and a gold keteniminium species, which then undergo a formal [4+2] cycloaddition. monash.edu This type of reactivity highlights the potential of gold catalysis to promote complex cascade reactions with simple enyne precursors.

Copper-Catalyzed Reactions in Enyne Synthesis and Transformation

Copper catalysis has been widely employed in the synthesis and transformation of enynes. One of the most common applications is the Sonogashira coupling, which can be used to synthesize enynes like this compound from an appropriate vinyl halide and a terminal alkyne. Beyond synthesis, copper catalysts can also promote various transformations of the enyne functionality.

For instance, copper-catalyzed conjugate addition reactions to α,β-unsaturated systems are a well-established method for carbon-carbon bond formation. While specific studies on this compound are limited, the reactivity of similar Michael acceptors suggests that it would readily undergo conjugate addition with organocuprates or in the presence of copper catalysts with other nucleophiles. beilstein-journals.org This would lead to the formation of a new carbon-carbon bond at the 3-position of the pentenoate backbone.

Furthermore, a recent study on the copper-catalyzed dimerization of 4,4-dichloro-2-butenoic acid derivatives highlights the potential for novel reactivity with related substrates. beilstein-journals.org This reaction proceeds via a formal [3+3] oxidative annulation, leading to densely functionalized cyclopropanes. While the substrate is different, this work demonstrates the ability of copper catalysts to promote complex transformations of activated alkenes.

Enyne Metathesis Reactions

Enyne metathesis is a powerful bond reorganization reaction catalyzed by metal carbenes, typically ruthenium-based, that transforms an alkene and an alkyne into a 1,3-diene. researchgate.netorganic-chemistry.org This reaction can be performed in an intramolecular fashion, known as ring-closing enyne metathesis (RCM), to form cyclic dienes. rsc.orguwindsor.ca

Ring-Closing Enyne Metathesis (RCM)

Ring-closing enyne metathesis is a versatile method for the synthesis of a wide variety of carbo- and heterocyclic compounds. rsc.orguwindsor.canih.gov The reaction is driven by the formation of a thermodynamically stable conjugated diene system and the release of a small volatile alkene, typically ethylene (B1197577). researchgate.net The mechanism is believed to proceed through a series of metallacyclobutane and metallacyclobutene intermediates. researchgate.netorganic-chemistry.org

While this compound itself is an acyclic molecule and thus not a direct substrate for RCM, it serves as a fundamental building block for constructing more complex enynes that can undergo this transformation. For example, by attaching a tether containing a terminal alkene to the this compound framework, a suitable precursor for RCM can be generated. The length and nature of the tether would determine the size of the resulting ring.

Cross-Enyne Metathesis

Cross-enyne metathesis (EYCM) is a powerful, atom-economical reaction that facilitates the formation of conjugated 1,3-dienes by coupling an alkene and an alkyne under the catalysis of metal carbenes, typically ruthenium-based complexes like the Grubbs catalysts. organic-chemistry.orgbeilstein-journals.orgchim.it The reaction involves a bond reorganization process where the double bond of the alkene is cleaved, and each methylene (B1212753) fragment is formally added across the alkyne, generating a new diene system. nih.gov The primary driving force for this transformation is the formation of a thermodynamically stable conjugated diene product. organic-chemistry.orgwikipedia.org

The catalytic cycle is generally understood to initiate with the reaction of the ruthenium carbene catalyst with one of the unsaturated partners. While both "ene-then-yne" and "yne-then-ene" pathways are possible, evidence often suggests an initial reaction with the alkene is preferred, especially for ruthenium-based systems. wikipedia.org For example, the reaction of a ruthenium carbene with an alkene (like ethylene) generates a reactive methylidene complex. This complex then engages the alkyne in a [2+2] cycloaddition to form a ruthenacyclobutene intermediate. Subsequent ring-opening yields a new ruthenium vinylcarbene, which then reacts with the alkene partner to form a ruthenacyclobutane. A final retro-[2+2] cycloaddition releases the 1,3-diene product and regenerates the active catalyst. nih.gov

The scope of EYCM is broad, tolerating a variety of functional groups. The reaction's regioselectivity is generally good; for unsymmetrical alkynes, the reaction pathway typically favors the formation of the less sterically hindered product. beilstein-journals.org However, controlling the stereoselectivity of the newly formed double bond can be challenging. beilstein-journals.org

Dienyne Metathesis

Dienyne metathesis is a related transformation that involves an intramolecular reaction within a substrate containing two double bonds and one triple bond. This reaction variant can lead to the formation of complex bicyclic systems in a single step. A notable application is the tandem ring-closing metathesis of dienyne substrates to furnish bicyclic structures. For example, a dienyne substrate can be treated with a ruthenium catalyst to initiate a cascade of ring-closing events, ultimately producing a bicyclic siloxane. Subsequent cleavage of the silicon tether can afford a macrocyclic (E,Z)-1,3-dienediol, which serves as a precursor for complex natural product synthesis. nih.gov This strategy highlights the power of metathesis in rapidly building molecular complexity from relatively simple acyclic precursors.

Cascade and Tandem Reactions

Cascade and tandem reactions involving enynes are highly efficient processes that allow for the formation of multiple chemical bonds and stereocenters in a single synthetic operation, minimizing waste and improving step economy.

Cascade Cyclization Reactions of Enynes

Conjugated enynes are excellent substrates for cascade cyclization reactions, which can be triggered by various reagents, including acids or strain. rsc.orgnih.govnih.gov Acid-mediated cascade cyclizations of enyne-substituted biaryls, for instance, can lead to a diverse array of phenanthrene-fused polycyclic products. The specific outcome of the reaction is often dictated by the stereoelectronic properties of the substituents on the enyne system. rsc.orgnih.gov For example, the presence of an electron-donating group like a para-methoxy substituent on a phenyl ring conjugated to an enoate can divert the reaction pathway to form a distinct phenanthrene-fused pentacyclic product, showcasing the subtle control that substituents can exert on the cascade process. rsc.org

Mechanistically, these reactions can proceed through the activation of a carbonyl group under acidic conditions, followed by an intramolecular attack by the alkyne. The resulting intermediate can then undergo further cyclizations and rearrangements to yield the final polycyclic architecture. rsc.org

Tandem Annulation Reactions for Heterocycle Formation

Tandem annulation reactions of 1,3-enynes provide a powerful and direct route for the synthesis of functionalized N-heterocycles, such as pyridines and pyrroles. beilstein-journals.org These reactions often involve the reaction of the enyne with a suitable nitrogen source, such as an azide, nitrile, or ynamide. beilstein-journals.orgmit.edu The 1,3-enyne acts as an efficient Michael acceptor, initiating a sequence of events including isomerization, cyclization, and aromatization to build the heterocyclic core. beilstein-journals.org For example, polysubstituted pyridines can be constructed in a one-pot fashion via the tandem reaction of nitriles, Reformatsky reagents, and 1,3-enynes. beilstein-journals.org Similarly, a tandem strategy involving the benzannulation of cyclobutenones with ynamides, followed by a ring-closing metathesis reaction, has been employed to synthesize various fused nitrogen heterocycles like dihydroquinolines and hydrobenzoazepines. mit.edu

Visible-Light-Induced Radical Cascade Cyclizations

In recent years, visible-light photoredox catalysis has emerged as a mild and powerful tool for initiating radical reactions. Enynes, particularly 1,6-enynes, are excellent substrates for visible-light-induced radical cascade cyclizations. acs.orgrsc.orgnih.gov These reactions are typically initiated by a photosensitizer, such as an iridium complex, which, upon excitation by visible light, can generate a radical species. acs.org This radical then adds to one of the unsaturated bonds of the enyne, triggering a cascade of cyclization events to form complex carbo- and heterocyclic ring systems. rsc.org

This methodology has been applied to synthesize a variety of valuable molecular scaffolds. For example, a radical hydroalkylative cyclization of 1,6-enynes with dimethyl malonate can be achieved using an iridium photosensitizer to produce various alkenyl heterocyclic compounds under mild conditions. acs.org Another strategy involves the visible-light-induced cyclization of conjugated diynes bearing isocyano groups with disulfides. This remarkable cascade forms five new chemical bonds and three heterocyclic rings in a single operation through a sequence of thiyl radical additions and annulations. rsc.org These methods highlight the potential of photoredox catalysis to enable complex transformations under environmentally benign conditions. researchgate.net

Computational Chemistry and Theoretical Studies of Enyne Esters

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of organic reactions involving enyne esters. It provides a balance between computational cost and accuracy, enabling detailed exploration of complex potential energy surfaces.

The outcome of transition metal-catalyzed reactions of enynes is often dictated by the electronic and steric properties of the ligands coordinated to the metal center. DFT calculations are instrumental in elucidating how ligands control reaction pathways, leading to specific products.

A notable example is the hydrofunctionalization of 1,3-enynes, where the choice of ligand can switch the reaction between different cyclization modes. researchgate.net A detailed computational study on the reaction of a conjugated enyne with an enolic ester, catalyzed by palladium, revealed the profound effect of phosphine (B1218219) ligands on selectivity. researchgate.net When bis(2-dicyclohexylphosphinophenyl)ether (B1308736) (L1) is used, the reaction favors a 6-endo-trig cyclization product. In contrast, employing triphenylphosphine (B44618) (L2) leads to the formation of a 5-exo-trig product. researchgate.net

DFT computations pinpointed the origins of this selectivity. For the pathway leading to the 6-endo product with ligand L1, the rate-determining step was identified as a hydride transfer from the palladium hydride complex to the C2 carbon of an allene-containing intermediate. researchgate.net Conversely, for the 5-exo product formation with ligand L2, the rate-limiting step was the transfer of a hydride from the enol hydroxyl group to the C1 carbon. researchgate.net The different steric and electronic environments created by L1 and L2 around the palladium center are responsible for favoring one transition state over the other, thus controlling the regioselectivity of the cyclization. researchgate.netnih.gov

| Ligand | Chemical Name | Favored Product Type | Rate-Determining Step Description |

|---|---|---|---|

| L1 | bis(2-dicyclohexylphosphinophenyl)ether | 6-endo-trig | Hydride transfer from Palladium hydride to C2 of allene (B1206475) intermediate |

| L2 | triphenylphosphine | 5-exo-trig | Hydride transfer from enol hydroxyl to C1 of intermediate |

Understanding the three-dimensional structure and energy of transition states is crucial for predicting the stereochemical outcome of a reaction. DFT calculations allow for the precise location of these fleeting structures on the potential energy surface, providing a quantitative basis for stereoselectivity.

Similarly, in the nickel-catalyzed desymmetric cyclization of alkyne-tethered malononitriles, DFT studies have shown that the stereodetermining step is the insertion of a cyanide (CN) group. acs.org The transition state leading to the major (R)-product is favored because it minimizes steric repulsion between the bystander CN group and the chiral ligand. acs.org In some complex reactions, such as the C2-C6 cyclization of enyne-allenes, a single transition state may lead to different products through post-transition state dynamics. comporgchem.com Computational studies have described a "broad transition state zone" where the trajectory of the reacting molecules after passing the highest energy point can be influenced by substituents, leading to either concerted or stepwise mechanisms. comporgchem.com This highlights that a simple analysis of the transition state energy alone is not always sufficient and that dynamic effects can play a crucial role. comporgchem.com

The inherent reactivity of an enyne ester is governed by its electronic structure. Computational methods provide a wealth of information about electron distribution, molecular orbitals, and electrostatic potential, which can be correlated with chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for understanding reactivity, particularly in pericyclic reactions. libretexts.orgwikipedia.org The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species determines whether a reaction is favorable. youtube.com For an enyne ester like Ethyl pent-2-en-4-ynoate, DFT calculations can determine the energies and shapes of its HOMO and LUMO. In a cycloaddition reaction, the enyne can act as either the electron donor (using its HOMO) or the electron acceptor (using its LUMO). The relative energies of the frontier orbitals of the enyne and its reaction partner dictate the direction of electron flow and the feasibility of the reaction. youtube.comresearchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) surface, which can be calculated using DFT, provides a visual representation of the charge distribution on a molecule. mdpi.com The MEP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.comuctm.edu For this compound, the MEP would highlight the electron-deficient carbonyl carbon and β-carbon of the enoate system as sites for nucleophilic attack, while the π-systems of the double and triple bonds would be regions of higher electron density, prone to electrophilic attack. mdpi.com These calculated electronic properties provide a quantitative basis for rationalizing the observed reactivity and regioselectivity. uctm.edu

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; lower values indicate higher reactivity. |

| Chemical Softness | S | 1 / η | Reciprocal of hardness; higher values indicate higher reactivity. |

| Electronegativity | χ | - (EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. |

| Electrophilicity Index | ω | μ2 / (2η) | Measures the energy lowering of a system when it accepts electrons. |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons from an equilibrium system. |

Molecular Modeling and Dynamics Simulations for Enyne Reactivity

While static calculations of reactants, products, and transition states provide a foundational understanding of a reaction, molecular modeling and dynamics simulations offer a more complete picture by incorporating temperature, motion, and time. These methods are particularly valuable for exploring complex reaction pathways and understanding non-statistical dynamic effects. comporgchem.com

Ab initio molecular dynamics (AIMD) is a powerful technique where the forces between atoms are calculated "on-the-fly" from electronic structure theory (like DFT) at each step of the simulation. arxiv.org This avoids the need for pre-parameterized force fields and allows for the simulation of bond-breaking and bond-forming events. arxiv.orgnih.gov For enyne reactions, AIMD can be used to follow the trajectory of a reaction from the transition state region. comporgchem.com Such simulations have been crucial in demonstrating that even when a transition state connecting reactants to a diradical intermediate cannot be located on the potential energy surface, the system can still sample this intermediate region dynamically. comporgchem.com This was shown for the C2-C6 enyne allene cyclization, where trajectory calculations revealed that while the concerted pathway is dominant, a stepwise mechanism via a diradical is also accessible, explaining the formation of minor products not accounted for by simple transition state theory. comporgchem.com

Classical molecular dynamics simulations using parameterized force fields are also employed, though they are generally not suitable for modeling chemical reactions where covalent bonds change. wikipedia.org However, they are invaluable for sampling conformational space of reactants or for studying the behavior of molecules in solution, which can provide context for the more computationally intensive quantum mechanical calculations of the reaction itself. nih.gov

Quantum Chemistry Calculations for Reaction Energetics

A primary application of quantum chemistry is the calculation of reaction energetics, such as the enthalpy (heat) of reaction (ΔH_rxn) and the activation energy (Ea). acs.org These thermodynamic and kinetic parameters are essential for determining the feasibility and rate of a chemical process.

The enthalpy of a reaction can be calculated by subtracting the total computed energies of the reactant molecules from the total computed energies of the product molecules. wavefun.comyoutube.com

ΔE_reaction = E_products - E_reactants

This electronic energy difference, when corrected for zero-point vibrational energy (ZPVE) and thermal contributions, provides the enthalpy of reaction at a given temperature. wavefun.com Ab initio methods, such as Hartree-Fock and post-Hartree-Fock methods, as well as DFT, can be used for these energy calculations. nih.gov For high accuracy, composite methods like the Gaussian-3 (G3) theory can be employed. nih.gov G3 and similar methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate a highly accurate energy, making them suitable for obtaining reliable thermochemical data. wavefun.comnih.gov

For instance, ab initio calculations on the reaction of enediyne-containing compounds, which are structurally related to enyne esters, have shown that the hydrogen abstraction steps involved in their biological mechanism are exothermic, confirming their thermodynamic feasibility. nih.govscispace.com By calculating the energies of all intermediates and transition states along a proposed reaction pathway, a complete energy profile can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step and providing a quantitative understanding of the reaction kinetics. nih.gov

Ethyl Pent 2 En 4 Ynoate in Complex Molecular Synthesis and Derivatization

Building Block for Heterocyclic Compounds

The unique electronic and structural features of ethyl pent-2-en-4-ynoate and related 1,3-enyne structures make them ideal precursors for synthesizing a variety of heterocyclic compounds. The electron-withdrawing nature of the ester group polarizes the conjugated system, activating it for nucleophilic attack and pericyclic reactions, which are key steps in the formation of nitrogen- and oxygen-containing rings.

Synthesis of Functionalized Pyridines and Pyrroles from Enyne Motifs

The 1,3-enyne motif is a powerful synthon for the construction of five- and six-membered aromatic nitrogen heterocycles like pyrroles and pyridines. Tandem annulation strategies involving these substrates have been developed to create highly substituted derivatives.

For the synthesis of pyridines, a Lewis acid-mediated aza-annulation of 2-en-4-ynyl azides provides a direct route. In a reaction mediated by silver triflimide (AgNTf2) with trifluoroacetic acid (TFA) as an additive, various 2-en-4-ynyl azides undergo intramolecular annulation to yield the corresponding 3,6-disubstituted pyridines in good yields, typically ranging from 60-88%. beilstein-journals.org This method is compatible with a range of aryl, indolyl, and alkyl substituents on the enyne backbone. beilstein-journals.org

Pyrrole derivatives can be accessed from 1,3-enynes through several catalytic pathways. One approach involves the copper-catalyzed cascade cyclization of 2-nitro-1,3-enynes with primary or secondary amines. beilstein-journals.org Using a copper(II) triflate (Cu(OTf)₂) catalyst in THF at room temperature, this reaction proceeds smoothly to afford tetrasubstituted pyrroles. beilstein-journals.org Alternatively, an electrophilic iodocyclization of 2-nitro-1,3-enynes can be initiated with molecular iodine and a base like potassium carbonate, leading to the formation of iodinated pyrroles, which are valuable for further functionalization. beilstein-journals.org A three-component cascade reaction involving 1,3-enynes, anilines, and a trifluoromethylating agent (Togni reagent II) has also been developed, providing access to fully substituted trifluoromethylated pyrroles. beilstein-journals.org

| Target Heterocycle | Enyne Substrate Type | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| Pyridine (B92270) | 2-en-4-ynyl azide | AgNTf₂, TFA | Lewis Acid-Mediated Aza-Annulation | beilstein-journals.org |

| Pyrrole | 2-nitro-1,3-enyne | Amines, Cu(OTf)₂ | Copper-Catalyzed Cascade Cyclization | beilstein-journals.org |

| Iodo-pyrrole | 2-nitro-1,3-enyne | I₂, K₂CO₃ | Electrophilic Iodocyclization | beilstein-journals.org |

| CF₃-pyrrole | 1,3-enyne | Anilines, Togni Reagent II, Cu(OAc)₂·H₂O | Three-Component Cascade Reaction | beilstein-journals.org |

Construction of Tetrahydropyridin-4-yl Ketones

The synthesis of tetrahydropyridin-4-yl ketones and their parent tetrahydropyridin-4-one structures can be achieved through various synthetic routes. While direct synthesis from this compound is not extensively documented, related 1,6-enynes are known to undergo radical cyclization to form tetrahydropyridine (B1245486) scaffolds. For instance, the reaction of 1,6-enynes with sulfur dioxide and aryldiazonium tetrafluoroborates generates sulfonated tetrahydropyridine derivatives under mild, catalyst-free conditions. This process is initiated by sulfonyl radicals which trigger the cyclization cascade.

Synthesis of Polycyclic Aromatic Compounds (e.g., Benzo[j]phenanthridines)

The conjugated diene-like character of the enyne system in this compound makes it a suitable component in cycloaddition reactions for building polycyclic aromatic compounds. The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be employed to construct complex carbocyclic and heterocyclic frameworks.

Research on Diels-Alder reactions of dienophiles containing linked enyne sites has shown that cycloadditions occur with high selectivity at the acetylenic (alkyne) center. The regiochemical outcome of the reaction is often controlled by the electronic nature and position of activating groups on the enyne. This principle can be applied to the synthesis of complex structures like benzo[j]phenanthridones. A hypothetical route could involve a Diels-Alder reaction between an appropriately substituted diene and an enyne like this compound, where the enyne acts as the dienophile. The resulting cycloadduct would contain a new six-membered ring, serving as a foundational scaffold for subsequent aromatization and cyclization steps to build the final polycyclic system.

Furthermore, radical cascade bicyclization reactions of 1,5-enynes have been developed to synthesize diversely substituted fluorenes, which are core structures in many polycyclic aromatic compounds. These reactions, often catalyzed by dual nickel and iridium-photoredox systems, demonstrate the utility of enynes as building blocks for creating molecular complexity in an atom- and step-economic manner.

Synthesis of Pyrones and Related Oxygen Heterocycles

This compound is a direct precursor for the synthesis of 2-pyrones (α-pyrones), which are important six-membered oxygen-containing heterocycles found in many natural products. The synthesis is typically achieved through an electrophilic cyclization of the corresponding (Z)-pent-2-en-4-ynoate.

A common strategy involves a two-step process where a Sonogashira coupling is first used to prepare the (Z)-2-alken-4-ynoate intermediate, which is then cyclized. Various electrophiles can induce the cyclization, including iodine (I₂), iodine monochloride (ICl), and copper(II) bromide (CuBr₂). For example, the cyclization of (Z)-ethyl 5-phenylpent-2-en-4-ynoate with two equivalents of CuBr₂ can be significantly accelerated by the addition of a catalytic amount of dicyclohexylamine (B1670486) hydrochloride (Cy₂NH·HCl), yielding the corresponding 5-bromo-2-pyrone. This catalytic system helps to overcome the selectivity issues between 6-endo-dig and 5-exo-dig cyclization pathways, favoring the formation of the desired six-membered pyrone ring.

| Enyne Substrate | Electrophile/Catalyst | Product | Typical Yield | Reference |

|---|---|---|---|---|

| (Z)-pent-2-en-4-ynoate | CuBr₂ | 5-bromo-2-pyrone | - | beilstein-journals.org |

| (Z)-ethyl 5-phenylpent-2-en-4-ynoate | CuBr₂, Cy₂NH·HCl (cat.) | Ethyl 5-bromo-6-phenyl-2-oxo-2H-pyran-3-carboxylate | 47% | beilstein-journals.org |

| (Z)-2-alken-4-ynoates | I₂, ICl, PhSeCl | Substituted 2-pyrones | Variable | beilstein-journals.org |

Formation of Imidazolidine and Oxazole (B20620) Derivatives

The reactivity of the enyne motif can be harnessed to synthesize five-membered heterocycles such as imidazolidines and oxazoles.

For imidazolidinones, a palladium-catalyzed sequential hydroamination of 1,3-enynes provides an effective route. This reaction allows for the formation of a broad scope of imidazolidinones from readily available starting materials. The process can also be rendered asymmetric, generating synthetically valuable, enantioenriched products.

The synthesis of oxazoles often involves the cycloisomerization of propargylic amides, which are structurally related to enyne systems. While direct routes from this compound are less common, the enyne can be seen as a precursor to intermediates that could undergo such cyclizations. For instance, gold- or copper-catalyzed cyclization of N-propargylamides is a well-established method for forming the oxazole ring.

Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives

The synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine ring system is a cornerstone in medicinal chemistry due to the broad biological activities of these compounds. The most prevalent synthetic strategy involves the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or a suitable equivalent, such as an α,β-unsaturated ketone or ester.

While there is no direct, one-step reaction reported for the synthesis of this tricycle from this compound, the enyne can serve as a precursor to the necessary 1,3-dicarbonyl synthon. For example, hydration of the alkyne moiety in the enyne system, followed by manipulation of the resulting keto-ester, could potentially yield a 1,3-dicarbonyl intermediate. This intermediate could then be reacted with a 3-amino-1,2,4-triazole derivative in a classical condensation-cyclization reaction, often carried out in solvents like DMF or ethanol (B145695) under thermal conditions, to furnish the desired 1,2,4-triazolo[1,5-a]pyrimidine core. This multi-step approach highlights the role of this compound as a versatile starting material for accessing key intermediates in heterocyclic synthesis.

Synthesis of Chiral Compounds and Enantiopure Analogues via Enynoate Precursors

The unique conjugated system of enynoate precursors, such as this compound, provides a versatile platform for asymmetric synthesis, enabling the generation of chiral compounds and enantiopure analogues. The distinct reactivity of the alkene and alkyne moieties allows for stereoselective transformations, leading to molecules with defined three-dimensional structures.

A prominent strategy involves the catalytic enantioselective 1,4-hydroboration of terminal enynes. This method facilitates the creation of enantioenriched allenyl boronates, which are valuable chiral building blocks in organic synthesis. nih.gov Under copper hydride (CuH) catalysis, a wide range of enyne substrates can be converted into their corresponding allenyl boronates with high levels of stereoselectivity and in good yields. nih.govfigshare.com This atom-economical approach is compatible with numerous functional groups, including esters and amides, without diminishing the yield or enantiomeric excess (ee). nih.gov The utility of these chiral products is demonstrated by their subsequent derivatization into more complex chiral allenes. nih.gov

Another powerful technique for inducing chirality is asymmetric allylic alkylation. The Trost asymmetric allylic alkylation, for instance, has been successfully employed to produce highly enantioenriched cyclic intermediates that serve as precursors for complex natural products. nih.gov This strategy establishes a key stereocenter that directs the stereochemistry of subsequent transformations. For example, an enantioenriched nitromethyl cyclopentene (B43876), synthesized via this method, can be converted into a chiral carboxylic acid with over 98% ee, which is a crucial intermediate for the synthesis of cyclopentanoids like preclavulone A. nih.gov

Organocatalysis also presents a viable pathway for the enantioselective synthesis of chiral molecules from unsaturated precursors. researchgate.net Chiral amines and other small organic molecules can catalyze additions to the enynoate system, leading to the formation of C-C or C-X (where X is a heteroatom) bonds with high stereocontrol. These methods are foundational in producing optically active fine chemicals for various industries. researchgate.net

Table 1: Examples of Enantioselective Transformations of Enyne Precursors

| Precursor Type | Reaction | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Terminal 1,3-Enyne | 1,4-Hydroboration | CuH / Chiral Ligand | Chiral Allenyl Boronate | Up to 95% |

| Allylic Acetate (B1210297) | Asymmetric Allylic Alkylation | Pd(0) / Trost Ligand | Chiral Alkylated Product | >98% |

| Isatin | Alkynylation | Me2Zn / Chiral Perhydro-1,3-benzoxazine | Chiral 3-Hydroxy-3-alkynyl-2-oxindole | Up to 99% |

Access to Conjugated Dienes and Allenes from Enyne Esters

Enyne esters are pivotal starting materials for the synthesis of other important conjugated systems, namely allenes and conjugated dienes, through various rearrangement and addition reactions.

Synthesis of Allenes: Allenes, compounds containing two cumulative double bonds, can be efficiently synthesized from 1,3-enyne precursors through several catalytic pathways. One common approach involves the addition of a radical to the C-C double bond of the enyne. This generates a propargylic radical intermediate, which can then resonate to form a more stable allenyl radical, ultimately leading to the allene (B1206475) product. nih.gov